4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine
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Overview
Description
4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a cyclopentanecarbonyl group and an octahydropyrrolo[3,4-c]pyrrole moiety
Mechanism of Action
Target of Action
The primary target of the compound 4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine is the Orexin-2 receptor . This receptor plays a crucial role in the regulation of sleep and wakefulness .
Mode of Action
This compound acts as a selective antagonist at the Orexin-2 receptor . By blocking the action of orexins, it can influence sleep-wake cycles .
Biochemical Pathways
The compound this compound, by acting on the Orexin-2 receptor, affects the orexinergic system . This system is involved in the regulation of sleep-wake cycles, feeding, reward-seeking, and energy balance .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized for tissue distribution and duration of action . These properties make it suitable for evaluation in the treatment of primary insomnia .
Result of Action
The molecular and cellular effects of this compound’s action result in the promotion of sleep . This has been proven in rat models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of N-phthalimidoaziridines derived from 5-alkenyl-1,2,4-oxadiazoles . The reaction conditions often include heating in the presence of N-arylmaleimide to yield the desired pyrrolidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, which also exhibit a range of biological activities . Examples include:
- Pyrrolo[1,2-a]pyrazine derivatives
- 5H-pyrrolo[2,3-b]pyrazine derivatives
Uniqueness
4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and an octahydropyrrolo[3,4-c]pyrrole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
cyclopentyl-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-12-6-16(19-11-18-12)20-7-14-9-21(10-15(14)8-20)17(22)13-4-2-3-5-13/h6,11,13-15H,2-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSUHRWUWNPFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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